Methyl 5-amino-1-methyl-3-(methylamino)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-methyl-3-(methylamino)-1H-pyrazole-4-carboxylate is a chemical compound with a unique structure that includes a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-methyl-3-(methylamino)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1-methyl-3-(methylamino)-1H-pyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-methyl-3-(methylamino)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-amino-1-methyl-3-(methylamino)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-methyl-3-(methylamino)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methyl-3-phenylpyrazole: Similar structure but with a phenyl group instead of a carboxylate ester.
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine: Similar pyrazole ring but with different substituents.
Uniqueness
Methyl 5-amino-1-methyl-3-(methylamino)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylamino and carboxylate ester groups make it versatile for various synthetic and research applications.
Properties
Molecular Formula |
C7H12N4O2 |
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Molecular Weight |
184.20 g/mol |
IUPAC Name |
methyl 5-amino-1-methyl-3-(methylamino)pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H12N4O2/c1-9-6-4(7(12)13-3)5(8)11(2)10-6/h8H2,1-3H3,(H,9,10) |
InChI Key |
YRAZIXWHEIRAEU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN(C(=C1C(=O)OC)N)C |
Origin of Product |
United States |
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